

# **Application Notes and Protocols for In Vivo Imaging of Statin Distribution**

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| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Crilvastatin |           |
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Topic:In Vivo Imaging Methods to Track Statin Distribution (Utilizing Atorvastatin as a representative model for **Crilvastatin**)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Statins, a class of drugs that inhibit HMG-CoA reductase, are widely prescribed to lower cholesterol levels and reduce the risk of cardiovascular disease. Understanding the in vivo biodistribution of these drugs is crucial for optimizing their therapeutic efficacy and minimizing potential side effects. While information on **Crilvastatin** is limited, Atorvastatin, a widely used statin, serves as an excellent model for illustrating the application of advanced in vivo imaging techniques to study the pharmacokinetics and pharmacodynamics of this drug class.[1][2] This document provides detailed application notes and protocols for three key imaging modalities: Positron Emission Tomography (PET), Fluorescence-Mediated Tomography (FMT), and Mass Spectrometry Imaging (MSI).

## Positron Emission Tomography (PET) Imaging of Atorvastatin Distribution

Positron Emission Tomography (PET) is a highly sensitive, non-invasive imaging technique that allows for the real-time, quantitative assessment of the biodistribution of radiolabeled molecules in vivo.[1] By labeling Atorvastatin with a positron-emitting radionuclide, such as Fluorine-18 ([18F]), researchers can track its uptake and clearance in various organs and tissues.



#### **Quantitative Data Presentation**

The following table summarizes the biodistribution of [18F]Atorvastatin in healthy Wistar rats approximately 120 minutes after intravenous administration. The data is presented as the percentage of injected dose per gram of tissue (% ID/g).

| Organ           | % ID/g (Female) | % ID/g (Male) |
|-----------------|-----------------|---------------|
| Liver           | 2.50 ± 0.40     | 1.81 ± 0.33   |
| Kidneys         | 0.45 ± 0.08     | 0.33 ± 0.06   |
| Small Intestine | 0.09 ± 0.05     | Not Reported  |
| Stomach         | Not Reported    | Not Reported  |
| Gonads          | 0.03 ± 0.01     | 0.01 ± 0.00   |

Data adapted from a preclinical PET study with [18F]Atorvastatin.[1]

## Experimental Protocol: [18F]Atorvastatin PET Imaging in Rodents

This protocol outlines the key steps for performing a preclinical PET imaging study to assess the biodistribution of [18F]Atorvastatin in rats.

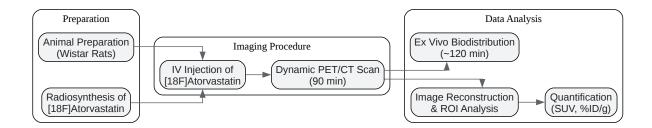
- 1. Radiosynthesis of [18F]Atorvastatin:
- [18F]Atorvastatin is synthesized via a 18F-deoxyfluorination strategy. This involves the nucleophilic substitution of a suitable precursor with [18F]fluoride.
- 2. Animal Model and Preparation:
- Healthy male and female Wistar rats (n=7 per group) are used for the study.[1]
- Animals are fasted overnight prior to the experiment but have free access to water.
- On the day of the study, a catheter is placed in the tail vein for radiotracer injection.



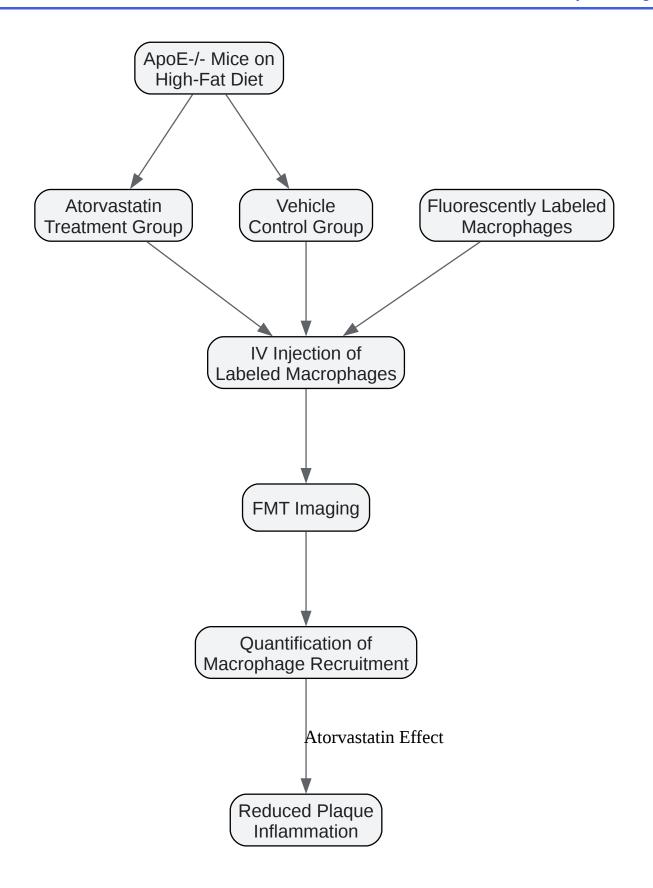
- 3. Radiotracer Administration:
- [18F]Atorvastatin is administered intravenously via the tail vein catheter.
- 4. PET/CT Imaging:
- Immediately after injection, the animal is placed in a PET/CT scanner.
- Dynamic PET scans are acquired over a period of 90 minutes.[1]
- A CT scan is performed for anatomical co-registration and attenuation correction.
- 5. Image Analysis and Quantification:
- PET images are reconstructed and co-registered with the CT images.
- Regions of interest (ROIs) are drawn over various organs (liver, kidneys, small intestine, stomach, etc.) to generate time-activity curves (TACs).
- The uptake of [18F]Atorvastatin in each organ is quantified and expressed as Standardized Uptake Value (SUV) or % ID/g.
- 6. Ex Vivo Biodistribution:
- Following the imaging session (at ~120 minutes post-injection), animals are euthanized.
- Organs of interest are harvested, weighed, and their radioactivity is measured using a gamma counter.
- The results are expressed as % ID/g and compared with the PET imaging data for validation.
  [1]

#### **Experimental Workflow Diagram**

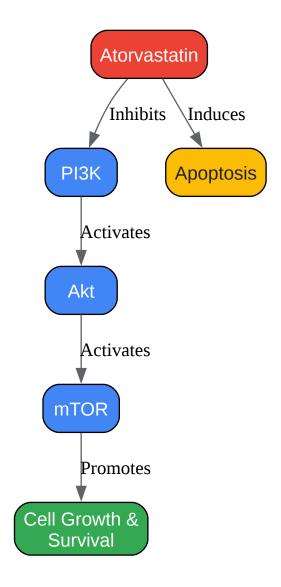












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- 2. Crilvastatin Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]



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